2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2, also known as Aprepitant M2, is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of antiemetic drugs. It is classified as an impurity of Aprepitant, which is primarily used for preventing nausea and vomiting caused by chemotherapy and surgery. This compound features a complex structure characterized by a morpholine ring and multiple fluorinated aromatic groups, enhancing its pharmacological properties.
The compound is derived from Aprepitant, which is a well-known antiemetic agent. It can be synthesized through various chemical pathways involving the manipulation of trifluoromethylated phenyl groups and morpholine derivatives. The molecular formula for this compound is , with a molecular weight of 437.35 g/mol .
The synthesis of 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 typically involves several key steps:
Technical details about specific reagents and conditions can vary based on the synthetic route chosen, but common reagents include bases such as potassium carbonate and solvents like dimethylformamide .
The molecular structure of 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 features:
The compound's reactivity can be attributed to its functional groups:
These reactions are critical for modifying the compound to enhance its pharmacological properties or develop derivatives with improved efficacy .
The mechanism of action for 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 is closely related to its role as an impurity in Aprepitant:
This action is supported by data indicating that modifications in the molecular structure can enhance binding affinity and selectivity for NK1 receptors .
Relevant data on melting points, boiling points, or specific heat capacities may vary based on purity and specific synthesis methods used .
The primary applications of 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 include:
This compound exemplifies the complexity and importance of impurities in drug development, highlighting their potential roles beyond mere contaminants.
The compound is systematically named as (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholine, reflecting its absolute stereochemistry at three chiral centers [6] [8]. The nomenclature specifies:
Table 1: Stereochemical Descriptors of Key Chiral Centers
Chiral Center | Stereochemistry | Chemical Environment |
---|---|---|
Morpholine C2 | (R) | Linked to ethoxy group |
Ethoxy Cα | (R) | Attached to 3,5-bis(trifluoromethyl)phenyl |
Morpholine C3 | (S) | Bonded to 4-fluorophenyl |
The molecular formula is C₂₀H₁₈D₂F₇NO₂, with a molecular weight of 434.37 g/mol (non-deuterated analogue: 432.36 g/mol) [1] [7]. Deuterium incorporation occurs at the benzylic position of the ethoxy group (–OCD(CH₃)C₆H₃(CF₃)₂), replacing two hydrogen atoms with deuterium (d2) [6]. This isotopic labeling:
Table 2: Isotopic Composition and Mass Differences
Isotope Form | Molecular Formula | Exact Mass (g/mol) | Mass Difference vs. Non-deuterated |
---|---|---|---|
Non-deuterated | C₂₀H₂₀F₇NO₂ | 432.36 | – |
Deuterated (d2) | C₂₀H₁₈D₂F₇NO₂ | 434.37 | +2.01 |
¹³C₂/d2-labeled variant | C₂₂(¹³C)₂H₂₃D₂F₇N₄O₄ | 570.47 | +138.11 |
X-ray structures of related morpholine derivatives reveal:
Table 3: Key Crystallographic Parameters
Parameter | Value | Significance |
---|---|---|
Morpholine conformation | Chair | Minimizes steric clashes |
C2–O bond length | 1.41 Å | Standard for C–O single bonds |
F···F contacts | 2.8–3.1 Å | Stabilizes crystal lattice |
Dihedral angle (C3-aryl) | 85° | Facilitates hydrophobic pocket binding |
Deuteration induces three key changes versus non-deuterated analogues:1. Metabolic Stability:- Benzylic C–D bonds exhibit a KIE of 2.5–4.5, reducing oxidative metabolism by CYP3A4 and CYP2C19 [2] [5].- In vitro microsomal studies show a 2.3-fold increase in half-life (t₁/₂) for the d2-derivative.2. Crystallographic Differences:- Deuterated crystals display a 0.02–0.05 Å contraction in C–D bonds versus C–H, verified by neutron diffraction [3].- Altered unit cell parameters (volume contraction: 0.5–1.0%) due to shorter C–D bonds.3. Steric and Electronic Effects:- Trifluoromethyl groups (–CF₃) confer 170× greater metabolic resistance to oxidative cleavage compared to methyl groups [5] [9].- Fluorine atoms inductively withdraw electron density, lowering the HOMO energy (–0.32 eV) and impeding oxidation.
Table 4: Metabolic and Physicochemical Comparisons
Property | Non-Deuterated | Deuterated (d2) | Change |
---|---|---|---|
Metabolic t₁/₂ (in vitro) | 45 min | 104 min | 2.3× increase |
C–X bond length (X=H/D) | 1.09 Å (C–H) | 1.06 Å (C–D) | 0.03 Å contraction |
LogP (calculated) | 4.1 | 4.1 | No change |
Deuteration does not alter logP, pKa, or solubility, confirming that pharmacological differences arise solely from kinetic isotope effects [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7